2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid
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Overview
Description
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid is a chemical compound with the molecular formula C9H10N4O4 and a molecular weight of 238.204 g/mol. This compound is a derivative of purine, a heterocyclic aromatic organic compound that serves as a fundamental component of nucleic acids (DNA and RNA).
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid typically involves the following steps:
Starting Materials: : The synthesis begins with purine derivatives, such as 3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-ylamine.
Reaction Conditions: : The reaction involves the introduction of an amino group to the purine ring, followed by acetylation to form the final product. The reaction is usually carried out in the presence of acetic anhydride and a suitable catalyst under controlled temperature and pressure conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as crystallization or chromatography to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form derivatives with higher oxidation states.
Reduction: : Reduction reactions can be used to convert the compound to its reduced forms.
Substitution: : Substitution reactions can introduce different functional groups into the purine ring.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: : Various nucleophiles and electrophiles can be used to achieve substitution reactions, depending on the desired functional group.
Major Products Formed
The major products formed from these reactions include oxidized derivatives, reduced forms, and substituted derivatives of the original compound.
Scientific Research Applications
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid has several scientific research applications:
Chemistry: : It is used as a building block in the synthesis of more complex organic compounds.
Biology: : The compound can be used in biological studies to understand the role of purine derivatives in cellular processes.
Industry: : The compound is used in the chemical industry for the production of various chemicals and materials.
Mechanism of Action
The mechanism by which 2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid exerts its effects involves its interaction with molecular targets and pathways. The compound may bind to specific enzymes or receptors, influencing biochemical pathways and cellular functions.
Comparison with Similar Compounds
2-((3,7-dimethyl-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl)amino)acetic acid is similar to other purine derivatives, such as:
Adenine
Guanine
Xanthine
These compounds share structural similarities but differ in their functional groups and biological activities
Properties
IUPAC Name |
2-[(3,7-dimethyl-2,6-dioxopurin-8-yl)amino]acetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O4/c1-13-5-6(11-8(13)10-3-4(15)16)14(2)9(18)12-7(5)17/h3H2,1-2H3,(H,10,11)(H,15,16)(H,12,17,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YMMCIZSRBDSKSJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(N=C1NCC(=O)O)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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